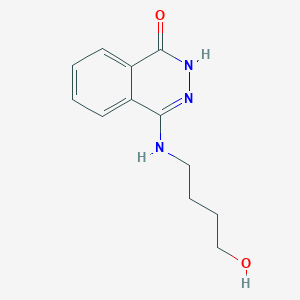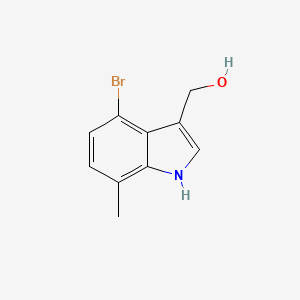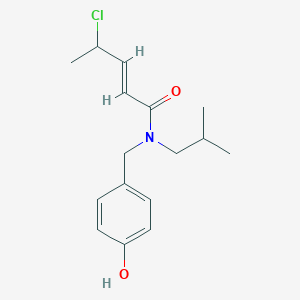
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a hydroxybenzyl group, and an isobutyl group attached to a pent-2-enamide backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pent-2-enamide Backbone: This step involves the reaction of an appropriate amine with a pent-2-enoic acid derivative under acidic or basic conditions to form the pent-2-enamide backbone.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be attached through a nucleophilic substitution reaction, where a hydroxybenzyl halide reacts with the amide nitrogen.
Addition of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide involves its interaction with specific molecular targets and pathways. For example, its hydroxybenzyl group may interact with enzymes or receptors involved in oxidative stress pathways, leading to upregulation of antioxidant proteins and reduction of oxidative damage. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-Hydroxybenzyl Alcohol: Shares the hydroxybenzyl group and exhibits neuroprotective effects.
N-Isobutylpent-2-enamide: Shares the pent-2-enamide backbone and is used in various synthetic applications.
Uniqueness
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties
特性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
295.80 g/mol |
IUPAC名 |
(E)-4-chloro-N-[(4-hydroxyphenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
InChI |
InChI=1S/C16H22ClNO2/c1-12(2)10-18(16(20)9-4-13(3)17)11-14-5-7-15(19)8-6-14/h4-9,12-13,19H,10-11H2,1-3H3/b9-4+ |
InChIキー |
MXQKPDJEZLQDQD-RUDMXATFSA-N |
異性体SMILES |
CC(C)CN(CC1=CC=C(C=C1)O)C(=O)/C=C/C(C)Cl |
正規SMILES |
CC(C)CN(CC1=CC=C(C=C1)O)C(=O)C=CC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


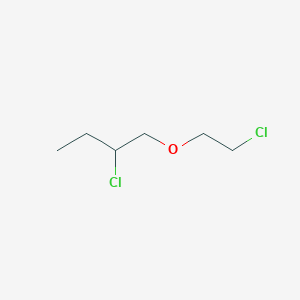

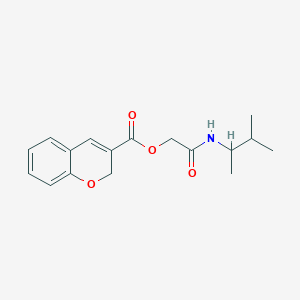

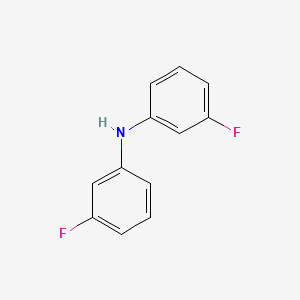
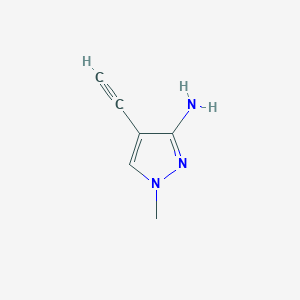
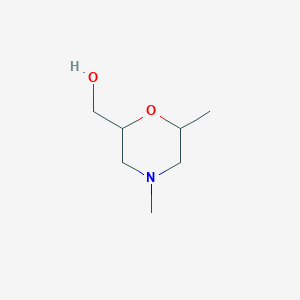
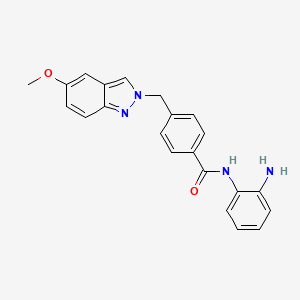
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)

